Umbellularic acid

Description

Umbellularic acid (伞柳二酸) is a phenolic acid derivative, structurally characterized by a dihydroxy-substituted aromatic core. It is naturally found in Umbellularia species, such as the California bay laurel (Umbellularia californica), which is known for producing aromatic and bioactive secondary metabolites . Current studies on this compound are sparse, but its structural analogs, such as umbellic acid (2,4-dihydroxycinnamic acid) and umbelliferone (7-hydroxycoumarin), are well-documented, providing a basis for comparative analysis .

Properties

Molecular Formula |

C8H12O4 |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

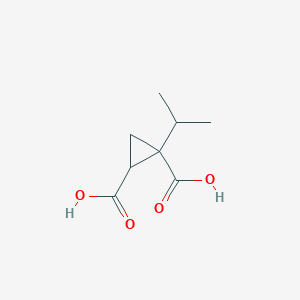

1-propan-2-ylcyclopropane-1,2-dicarboxylic acid |

InChI |

InChI=1S/C8H12O4/c1-4(2)8(7(11)12)3-5(8)6(9)10/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12) |

InChI Key |

YCIYREMKVHKNLH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1(CC1C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of umbellularic acid involves the oxidation of umbellulone, a related compound. The process typically includes the use of reagents such as ethyl diazoacetate and ethyl a-isopropyl acrylate . The reaction conditions often involve heating and the use of solvents like chloroform.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, scaled up for larger production. This includes the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Umbellularic acid undergoes various chemical reactions, including:

Oxidation: Conversion to other carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Replacement of functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in the presence of solvents like ethanol or chloroform.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as hydroxy acids and esters .

Scientific Research Applications

Biological Activities

Umbellularic acid exhibits several biological properties that make it a candidate for various applications:

- Antioxidant Activity : Studies have shown that this compound can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage and has implications in aging and chronic diseases .

- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against various pathogens, suggesting potential applications in developing natural preservatives and antimicrobial agents .

Therapeutic Applications

The therapeutic potential of this compound extends to several areas:

- Cancer Treatment : Preliminary studies suggest that this compound may inhibit tumor growth in various cancer models. For instance, it has been shown to reduce the proliferation of cancer cells in vitro and in vivo, making it a candidate for further investigation as an adjunct therapy in cancer treatment .

- Neuroprotective Effects : There is evidence that this compound can protect neuronal cells from oxidative stress-induced damage, indicating its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's .

- Metabolic Disorders : The compound has been linked to improved lipid metabolism and may aid in managing conditions like obesity and diabetes by enhancing insulin sensitivity and reducing lipid accumulation in cells .

Research Implications

This compound serves as a valuable tool in various research contexts:

- Model Compound for Synthesis Studies : Its unique structure allows researchers to study synthetic pathways and stereochemistry, contributing to advancements in organic chemistry .

- Biomarker Development : The biological activities of this compound could lead to its use as a biomarker for oxidative stress or inflammation levels in clinical settings .

Data Table: Summary of Applications

Case Studies

- Cancer Research : A study investigating the effects of this compound on prostate cancer cells found that treatment with the compound led to significant reductions in cell viability and proliferation. The mechanism was linked to apoptosis induction and cell cycle arrest, highlighting its potential as a therapeutic agent against prostate cancer .

- Neuroprotection : In an animal model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque deposition. This suggests its role as a neuroprotective agent that may help mitigate the progression of neurodegenerative diseases .

- Metabolic Study : A clinical trial assessing the impact of this compound on lipid profiles reported significant decreases in total cholesterol and triglycerides among participants. This indicates its potential utility in managing metabolic disorders such as hyperlipidemia .

Mechanism of Action

The mechanism of action of umbellularic acid involves its interaction with various molecular targets. It is believed to exert its effects through the modulation of enzyme activities and interaction with cellular membranes. The exact pathways and molecular targets are still under investigation, but it is known to influence oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between umbellularic acid and its closest analogs:

Key Findings:

Structural Variations: this compound is hypothesized to possess a dihydroxy-substituted aromatic ring, distinct from umbellic acid’s cinnamic acid backbone and umbelliferone’s coumarin scaffold. This structural divergence influences reactivity and biological interactions . Unlike umbelliferone, which exhibits fluorescence due to its coumarin core, this compound’s phenolic structure may prioritize antioxidant activity over optical properties .

Biological Activity: Umbellic acid demonstrates significant antioxidant capacity (IC₅₀: 12.3 µM in DPPH assays), attributed to its two hydroxyl groups . Umbelliferone shows antimicrobial activity against Staphylococcus aureus (MIC: 50 µg/mL) and is used in sunscreens for UV absorption .

Analytical Characterization :

- High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are standard methods for differentiating these compounds. For example, umbelliferone exhibits a distinct UV-Vis absorption peak at 320 nm, whereas umbellic acid absorbs at 290 nm .

- This compound’s characterization is pending due to challenges in isolating sufficient quantities from natural sources .

Biological Activity

Umbellularic acid, a natural compound derived from various plants, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is a triterpenoid compound primarily found in the genus Umbellularia, belonging to the Lauraceae family. It exhibits a range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. Its structural characteristics allow it to interact with various biological targets, making it a subject of interest in drug discovery and development.

1. Anti-Inflammatory Activity

Research indicates that this compound possesses significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cellular models. A study demonstrated that this compound reduced ear edema in mice induced by histamine and picryl chloride, suggesting its potential for treating allergic reactions and inflammatory disorders .

2. Antioxidant Activity

The compound exhibits strong antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. This compound activates the Nrf2 signaling pathway, which enhances the expression of endogenous antioxidants like superoxide dismutase (SOD) and glutathione (GSH) . This mechanism is crucial for protecting cells from oxidative stress-related damage.

3. Antimicrobial Activity

This compound has demonstrated antimicrobial effects against various pathogens. In vitro studies have shown its efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's ability to disrupt bacterial cell walls contributes to its antimicrobial potency .

4. Anticancer Effects

The anticancer potential of this compound is supported by its ability to induce apoptosis in cancer cell lines. Research has indicated that it can inhibit the proliferation of various cancer cells, including HeLa and A549 cells. The compound may exert its effects by modulating key signaling pathways involved in cell survival and apoptosis .

The biological activity of this compound is mediated through several mechanisms:

- Inhibition of Signaling Pathways : this compound interferes with NF-κB signaling, which plays a pivotal role in inflammation and cancer progression. By blocking this pathway, it reduces the expression of inflammatory mediators and promotes apoptosis in cancer cells .

- Modulation of Enzyme Activity : The compound has been shown to inhibit enzymes involved in inflammatory processes, such as hyaluronidase, thereby reducing tissue inflammation and promoting healing .

- Scavenging Free Radicals : Its antioxidant capacity allows this compound to neutralize reactive oxygen species (ROS), protecting cells from oxidative damage and contributing to its neuroprotective effects .

Case Study 1: Anti-Inflammatory Effects in Animal Models

A study involving BALB/c mice demonstrated that intraperitoneal administration of this compound significantly reduced ear edema induced by allergens. The treatment led to decreased levels of inflammatory cytokines and oxidative stress markers, highlighting its therapeutic potential for allergic conditions .

Case Study 2: Anticancer Activity

In vitro experiments on human cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. This suggests that the compound could be developed as a chemotherapeutic agent for various malignancies .

Data Tables

Q & A

Basic: What experimental protocols are recommended for isolating and characterizing Umbellularic acid from natural sources?

Answer:

Isolation typically involves solvent extraction (e.g., ethanol or dichloromethane) followed by chromatographic purification (e.g., column chromatography, HPLC). Characterization requires spectroscopic techniques:

- NMR (¹H, ¹³C, 2D-COSY) to resolve structural features like hydroxyl or ketone groups .

- HPLC-MS for purity assessment and molecular weight confirmation .

- X-ray crystallography (if crystalline) for absolute stereochemical determination.

For reproducibility, document solvent ratios, temperature, and retention times in supplementary materials .

Basic: Which in vitro assays are most suitable for preliminary evaluation of this compound’s bioactivity?

Answer:

Use tiered assays to balance specificity and throughput:

- Antimicrobial activity: Broth microdilution (CLSI guidelines) with MIC/MBC endpoints against Gram-positive/negative strains .

- Cytotoxicity: MTT or resazurin assays on human cell lines (e.g., HEK-293) with IC₅₀ calculations .

- Enzyme inhibition: Fluorescence-based assays (e.g., COX-2, α-glucosidase) with positive controls (e.g., aspirin, acarbose).

Report negative controls, solvent effects, and statistical analysis (e.g., ANOVA with post-hoc tests) .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?

Answer:

Contradictions may arise from heterogeneity in experimental design or biological models. Address this via:

- Meta-analysis (PRISMA guidelines) to quantify heterogeneity using I² statistics; values >50% indicate significant variability .

- Sensitivity analysis to identify outliers (e.g., studies with atypical dosing or cell lines) .

- Dose-response reevaluation under standardized conditions (e.g., pH, serum content) .

Publish raw datasets (e.g., EC₅₀ curves) in repositories like Zenodo for cross-validation .

Advanced: What strategies are effective for elucidating the mechanism of action of this compound in complex biological systems?

Answer:

Combine multi-omics and computational approaches:

- Transcriptomics: RNA-seq to identify differentially expressed genes post-treatment (e.g., NF-κB pathways) .

- Molecular docking: AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., kinases) .

- CRISPR-Cas9 knockouts to validate putative targets in cell models .

Include negative controls (e.g., scrambled siRNA) and orthogonal assays (e.g., SPR for binding kinetics) .

Advanced: How should researchers design in vivo studies to evaluate the pharmacokinetics of this compound?

Answer:

Adopt OECD 417 guidelines for pharmacokinetic studies:

- Dosing: Administer via oral gavage or IV (for bioavailability calculation) with serial blood sampling .

- Analytical methods: LC-MS/MS for plasma concentration quantification (LLOQ ≤1 ng/mL) .

- Tissue distribution: Use radioisotope labeling (¹⁴C) or qPCR for tissue-specific accumulation .

Report AUC, Cₘₐₓ, and t₁/₂ with species-specific allometric scaling for human extrapolation .

Basic: What are the best practices for ensuring reproducibility in this compound synthesis?

Answer:

- Detailed synthetic protocols: Include reaction times, catalyst loadings, and purification yields .

- Batch documentation: Track solvent suppliers (e.g., Sigma-Aldrich vs. TCI) and lot numbers for critical reagents .

- Independent replication: Collaborate with third-party labs to validate synthetic routes .

Publish NMR spectra and HPLC chromatograms as supplementary data .

Advanced: How can researchers leverage computational tools to predict this compound’s physicochemical properties?

Answer:

- QSAR models: Use platforms like MOE or ChemAxon to predict logP, solubility, and BBB permeability .

- Molecular dynamics simulations (GROMACS) to assess membrane permeability .

- ADMET prediction: SwissADME or ProTox-II for toxicity endpoints (e.g., hepatotoxicity) .

Validate predictions with experimental data (e.g., shake-flask solubility tests) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.